![molecular formula C16H27NO3 B14888994 (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butyl group, a pentan-3-yloxy group, and a carboxylic acid group. The presence of these groups imparts distinct chemical properties and reactivity patterns to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes, leveraging the efficiency of [2 + 2] cycloaddition reactions to access sp3-rich chemical space . These methods are designed to be modular and adaptable, allowing for the production of various derivatives with minimal modifications to the reaction conditions.
化学反応の分析
Types of Reactions
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially converting carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
科学的研究の応用
Chemistry
In chemistry, (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. Its unique structure and reactivity make it an important intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound can be used to study enzyme-substrate interactions and the mechanisms of enzymatic reactions. Its bicyclic structure is particularly useful in probing the active sites of enzymes and understanding their specificity and catalytic activity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making them potential candidates for drug development. The presence of the tert-butyl group can enhance the stability and bioavailability of these derivatives, improving their therapeutic potential.
Industry
Industrially, (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid can be used in the production of polymers, coatings, and other materials. Its unique chemical properties allow for the creation of materials with specific characteristics, such as increased durability or resistance to degradation.
作用機序
The mechanism of action of (1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, alteration of receptor signaling, or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of functional groups and stereochemistry.
Bicyclo[2.1.1]hexanes: These compounds also feature a bicyclic framework but have different ring sizes and substituents.
Uniqueness
(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group, in particular, imparts distinct reactivity patterns and stability, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C16H27NO3 |
|---|---|
分子量 |
281.39 g/mol |
IUPAC名 |
(1R,5R,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C16H27NO3/c1-6-11(7-2)20-13-9-10(15(18)19)8-12-14(13)17(12)16(3,4)5/h9,11-14H,6-8H2,1-5H3,(H,18,19)/t12-,13-,14-,17?/m1/s1 |
InChIキー |
OJNZTOFATHCQJM-OMNQEHGGSA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2C(C)(C)C)C(=O)O |
正規SMILES |
CCC(CC)OC1C=C(CC2C1N2C(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


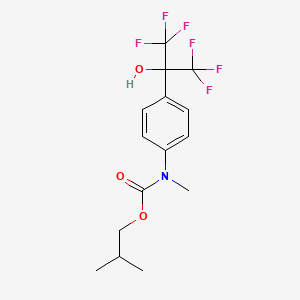
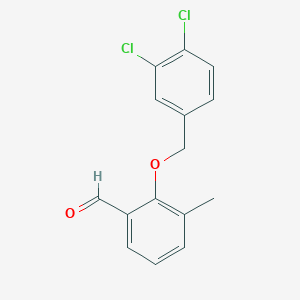
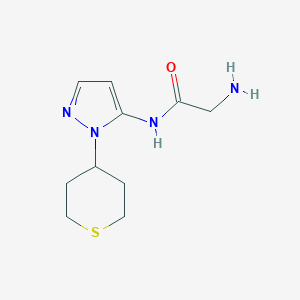
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)


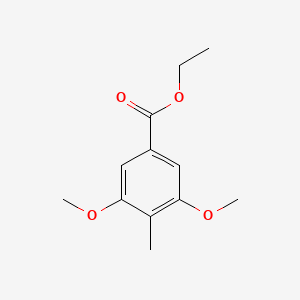

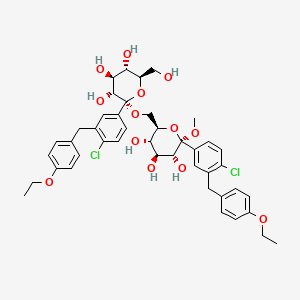
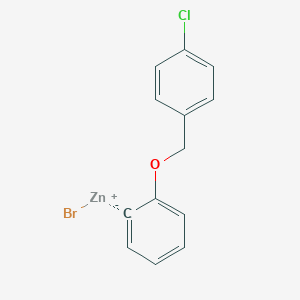
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
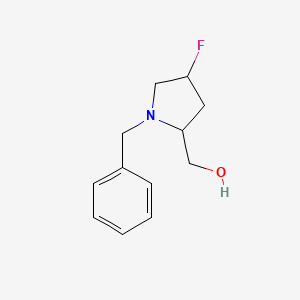
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)

